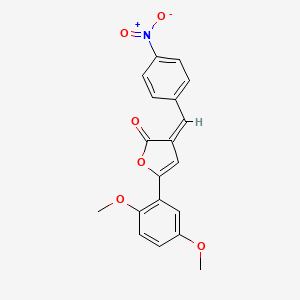
5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, also known as DNM-2, is a synthetic compound that has gained significant attention in the field of scientific research. DNM-2 is a potent inhibitor of dynamin, a GTPase enzyme that plays a crucial role in membrane trafficking and endocytosis.
Mechanism of Action
5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone binds to the GTPase domain of dynamin and inhibits its activity by preventing GTP hydrolysis. This results in the accumulation of dynamin on the membrane and the inhibition of endocytosis and membrane trafficking. 5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been shown to selectively inhibit dynamin 1 and 2 isoforms, which are predominantly expressed in the nervous system.
Biochemical and Physiological Effects:
5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been shown to have a variety of biochemical and physiological effects. In neuronal cells, 5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone inhibits synaptic vesicle endocytosis and recycling, resulting in a decrease in neurotransmitter release. In cancer cells, 5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone inhibits cell proliferation and induces cell death. 5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has also been shown to affect the morphology and function of mitochondria, leading to the activation of apoptosis.
Advantages and Limitations for Lab Experiments
5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of dynamin, making it a valuable tool for studying the role of dynamin in various cellular processes. 5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone is also cell-permeable and can be applied to live cells, making it suitable for studying the effects of dynamin inhibition in real-time. However, 5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has some limitations as well. It is a relatively new compound, and its long-term toxicity and side effects are not well understood. Additionally, 5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone can affect other GTPases besides dynamin, which may lead to off-target effects.
Future Directions
There are several future directions for the study of 5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone. One area of research is the development of more potent and selective dynamin inhibitors that can be used to study the role of dynamin in various cellular processes. Another area of research is the investigation of the long-term effects of dynamin inhibition and the potential use of dynamin inhibitors as therapeutic agents for diseases such as cancer and neurodegenerative disorders. Additionally, the development of new imaging techniques that can be used to visualize the effects of dynamin inhibition in real-time would be a valuable tool for studying dynamin function.
Synthesis Methods
5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone can be synthesized using a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a base to form the corresponding Schiff base. This Schiff base is then cyclized using a Lewis acid catalyst to obtain the final product, 5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone.
Scientific Research Applications
5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been extensively studied for its potential use as a tool compound in scientific research. Its potent inhibitory activity against dynamin makes it a valuable tool for studying the role of dynamin in various cellular processes such as endocytosis, membrane trafficking, and synaptic vesicle recycling. 5-(2,5-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been used in numerous studies to investigate the role of dynamin in synaptic transmission, neuronal development, and cancer cell proliferation.
properties
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-24-15-7-8-17(25-2)16(11-15)18-10-13(19(21)26-18)9-12-3-5-14(6-4-12)20(22)23/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWJGRWYVBLMHF-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-isopropyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B4978603.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(2-methyl-2-propen-1-yl)amino]nicotinamide](/img/structure/B4978607.png)
![1-acetyl-17-(4-chloro-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4978614.png)
![5-(2-chlorobenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978622.png)

![N-(2-ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4978624.png)
![methyl 3-[(4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]-4-methylbenzoate](/img/structure/B4978628.png)
methyl]-2,4-pentanedione](/img/structure/B4978635.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4978644.png)
![1-cyclohexyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4978656.png)
![N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4978661.png)
![5-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}-2-furoic acid](/img/structure/B4978664.png)
![4-benzyl-1-[(5-nitro-2-thienyl)methyl]piperidine](/img/structure/B4978671.png)
amine oxalate](/img/structure/B4978691.png)